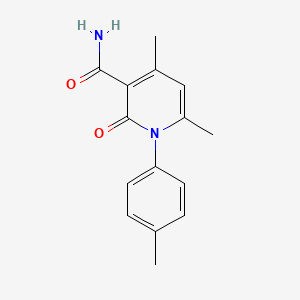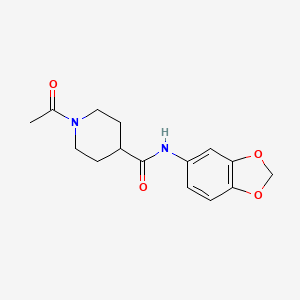
1-(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole is a synthetic organic compound characterized by its unique structure, which includes a brominated aromatic ring, a sulfonyl group, and a dihydroimidazole moiety
Preparation Methods
The synthesis of 1-(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole typically involves multiple steps. One common synthetic route includes the following steps:
Bromination: The starting material, 2-methoxy-4-methylphenol, is brominated using bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position.
Sulfonylation: The brominated intermediate is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonylated product.
Imidazole Formation: The final step involves the cyclization of the sulfonylated intermediate with an appropriate amine, such as 2-methylimidazole, under acidic or basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization: The dihydroimidazole moiety can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonyl group play crucial roles in binding to these targets, while the dihydroimidazole moiety may participate in hydrogen bonding or other interactions. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole can be compared with similar compounds, such as:
1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole: This compound lacks the methyl group on the aromatic ring, which may affect its reactivity and binding properties.
1-(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-bromo-2-methoxy-4-methylphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3S/c1-8-6-11(18-3)12(7-10(8)13)19(16,17)15-5-4-14-9(15)2/h6-7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIZUPOFBFQLIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCN=C2C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5385941.png)


![3-ethyl-2-[(E)-2-(2-fluorophenyl)ethenyl]quinazolin-4-one](/img/structure/B5385964.png)
![4-chloro-2-fluoro-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide](/img/structure/B5385967.png)
![5-{(Z)-1-[5-(2-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-(3-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE](/img/structure/B5385971.png)
![9-methyl-2-(4-methyl-1-piperidinyl)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5385984.png)
![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5385990.png)
![ethyl 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxylate](/img/structure/B5385993.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(2-methyl-3-furoyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5385996.png)
![5-ethyl-2-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5386001.png)
![(4aS*,8aR*)-6-[3-(2-hydroxyethoxy)benzyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5386034.png)
![1-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}cyclopentanol](/img/structure/B5386044.png)
![2-tert-butyl-6-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5386054.png)
